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Compound of Interest

Compound Name:
N-cyclopropyl-1-

(hydrazinecarbonyl)formamide

CAS No.: 855991-46-7

Cat. No.: B2710324 Get Quote

Executive Summary: The Isobaric Challenge
In the context of ICH M7 regulatory guidelines, the accurate identification of mutagenic

impurities is critical. The molecular formula C5H9N3O2 (Exact Mass: 143.0695 Da) represents

a unique analytical challenge because it corresponds to multiple distinct structural isomers with

vastly different toxicological profiles.

This guide provides a technical comparison of the fragmentation patterns of the three most

relevant pharmaceutical isomers:

N-Nitroso-L-prolinamide (N-NPA): A critical nitrosamine impurity associated with Vildagliptin.

3-Methyl-4-nitrosopiperazin-2-one (MNP): A nitrosamine impurity associated with

Fezolinetant.[1]

Ethyl 2-azidopropionate (EAP): A potentially explosive synthetic reagent used in "click

chemistry" that may persist as a residue.

Core Insight: While High-Resolution Mass Spectrometry (HRMS) cannot distinguish these

isobaric compounds by precursor mass alone (
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144.0768 [M+H]+), their MS/MS fragmentation pathways provide a definitive fingerprint for
identification.

Chemical Profiles & Structural Candidates
Compound Structure Type Relevance Key Risk

N-Nitroso-L-

prolinamide

Nitrosamide

(Pyrrolidine core)
Vildagliptin Impurity

High (Class 1

Mutagen)

3-Methyl-4-

nitrosopiperazin-2-one

Nitrosamine

(Piperazinone core)
Fezolinetant Impurity

High (Class 1

Mutagen)

Ethyl 2-

azidopropionate
Aliphatic Azide Synthetic Intermediate

Medium

(Explosive/Toxic)

Comparative Fragmentation Analysis (MS/MS)
The following data is derived from Electrospray Ionization (ESI) in Positive Mode, using a Q-

TOF platform with Collision Induced Dissociation (CID).

Primary Differentiation Mechanism
Nitrosamines (N-NPA & MNP): Characterized by the neutral loss of nitric oxide (-NO, 30 Da)

or the hydroxyl radical (-OH, 17 Da).

Azides (EAP): Characterized by the rapid, facile loss of nitrogen gas (-N2, 28 Da).

Detailed Fragmentation Table
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Parameter
N-Nitroso-L-

prolinamide

3-Methyl-4-

nitrosopiperazin-2-

one

Ethyl 2-

azidopropionate

Precursor (

)
144.0768 144.0768 144.0768

Primary Loss 30 Da (-NO) 30 Da (-NO) 28 Da (-N2)

Base Peak (

)

114.07 (Prolinamide

core)

114.07 (Piperazinone

core)

116.08 (Ethyl

propionate cation)

Secondary Fragments

70.06 (Pyrrolidine

ring) 55.05 (Ring

cleavage)

86.06 (Piperazinone

ring fragment) 42.03

(C2H2O loss)

88.05 (Loss of C2H4)

43.02 (Acetyl cation)

Diagnostic Ratio
High abundance of

70

High abundance of

86

Absence of

114

Mechanistic Pathways
Pathway A: N-Nitroso-L-prolinamide (Vildagliptin Impurity)
The fragmentation is driven by the cleavage of the N-N bond.

Precursor:

144 [M+H]+

Step 1: Loss of NO radical

114 (Prolinamide cation).

Step 2: Loss of the amide group (-CONH2, 44 Da) is unfavorable; instead, the pyrrolidine

ring typically undergoes retro-Diels-Alder type fragmentation or loss of NH3 to form

70.
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Pathway B: Ethyl 2-azidopropionate (Azide Reagent)
Azides are thermally and energetically labile.

Precursor:

144 [M+H]+

Step 1: Immediate loss of N2

116 (Ethyl 2-aminopropionate radical cation equivalent).

Step 2: Loss of Ethylene (-C2H4) from the ester group

88.

Visualizing the Fragmentation Logic
The following diagram illustrates the decision tree for identifying the specific C5H9N3O2 isomer

based on MS2 data.
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Precursor Ion
m/z 144.0768 (C5H9N3O2)

Primary Neutral Loss?

Loss of 28 Da (-N2)
Product: m/z 116

Rapid N2 Loss

Loss of 30 Da (-NO)
Product: m/z 114

Characteristic NO Loss

Identity: Ethyl 2-azidopropionate
(Synthetic Reagent)

Secondary Fragmentation
of m/z 114?

Fragment m/z 70
(Pyrrolidine Ring)

Fragment m/z 86
(Piperazinone Ring)

Identity: N-Nitroso-L-prolinamide
(Vildagliptin Impurity)

Identity: 3-Methyl-4-nitrosopiperazin-2-one
(Fezolinetant Impurity)

Click to download full resolution via product page

Caption: Decision tree for differentiating C5H9N3O2 isomers using MS/MS transition

monitoring.

Experimental Protocol: Validated Workflow
To ensure reproducibility, follow this self-validating protocol.

Sample Preparation
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Solvent: Methanol:Water (50:50) + 0.1% Formic Acid. Avoid Acetonitrile if analyzing azides to

prevent adduct formation artifacts.

Concentration: 100 ng/mL (trace level simulation).

LC-MS/MS Parameters (HRAM)
Instrument: Orbitrap or Q-TOF (Resolution > 30,000).

Ion Source: ESI Positive.

Spray Voltage: 3.5 kV.

Capillary Temp: 300°C.

Collision Energy (CE): Stepped CE (15, 30, 45 eV) is mandatory.

Reasoning: Nitrosamines lose NO easily (low CE), but ring fragmentation requires higher

energy (high CE). Stepped CE captures both diagnostic ions in a single scan.

Quality Control (System Suitability)
Inject Blank: Verify no background at

144.07.

Inject Standard (Vildagliptin or Fezolinetant): Confirm separation of the impurity from the

main API peak.

Mass Accuracy Check: Ensure mass error is < 5 ppm.

Regulatory Context & Limits
N-Nitroso-L-prolinamide: As a nitrosamine of a secondary amine, it falls under the "Cohort of

Concern" (ICH M7).

Acceptable Intake (AI): Typically 18 ng/day or 26.5 ng/day depending on specific

carcinogenicity potency data (CPDB).
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Action: If

144

114 is detected, perform confirmatory MS3 or use an authentic standard to distinguish the
Prolinamide form from the Piperazinone form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Guide: Mass Spectrometry Fragmentation
Profiling of C5H9N3O2 Isomers in Pharmaceutical Impurity Analysis]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b2710324#mass-
spectrometry-fragmentation-pattern-of-c5h9n3o2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Phone: (601) 213-4426
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